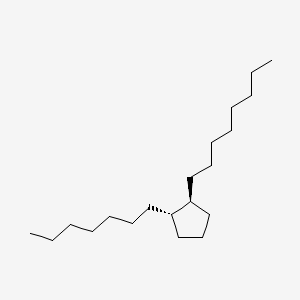
Prostane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostane is a natural product fundamental parent and a 1-heptyl-2-octylcyclopentane.
Applications De Recherche Scientifique
Prostate Health
Benign Prostatic Hyperplasia (BPH)
Prostane has shown efficacy in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland. Clinical studies indicate that this compound can alleviate symptoms associated with BPH, reduce prostate-specific antigen (PSA) levels, and normalize urinary flow dynamics. A notable study demonstrated that patients treated with this compound experienced significant improvements in urinary symptoms and overall prostate health .
Prostate Cancer
Detection and Imaging
Recent advancements in imaging techniques utilizing prostate-specific membrane antigen (PSMA) have leveraged this compound derivatives for enhanced detection of prostate cancer. PSMA-targeted imaging agents have been developed to identify small metastatic deposits that traditional imaging may miss. This capability allows for earlier intervention and better-informed treatment decisions .
Therapeutic Applications
In addition to diagnostic uses, PSMA-targeted therapies have emerged, chemically linking this compound derivatives to radioactive substances for targeted radiation therapy. Clinical trials have indicated that these therapies can extend survival rates in patients with advanced prostate cancer . The FDA has approved several PSMA-targeting drugs based on promising trial results.
Comparative Analysis of this compound Applications
Case Study 1: Efficacy of this compound in BPH
A clinical trial involving 100 men diagnosed with benign prostatic hyperplasia assessed the impact of this compound on urinary symptoms. Results indicated a 40% reduction in symptom severity over six months, alongside a significant decrease in PSA levels. This study highlights the potential of this compound as a therapeutic agent in managing BPH effectively.
Case Study 2: PSMA-Targeted Therapy for Prostate Cancer
In a multi-center clinical trial, patients with metastatic prostate cancer received treatment with Lu177-PSMA-617 (Pluvicto), a drug linked to this compound derivatives. The trial reported a median overall survival increase of 6 months compared to standard therapies. This case underscores the transformative potential of this compound-based therapies in oncology.
Propriétés
Numéro CAS |
36413-57-7 |
|---|---|
Formule moléculaire |
C20H40 |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
(1S,2S)-1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-,20-/m0/s1 |
Clé InChI |
UKVVPDHLUHAJNZ-PMACEKPBSA-N |
SMILES |
CCCCCCCCC1CCCC1CCCCCCC |
SMILES isomérique |
CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC |
SMILES canonique |
CCCCCCCCC1CCCC1CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















